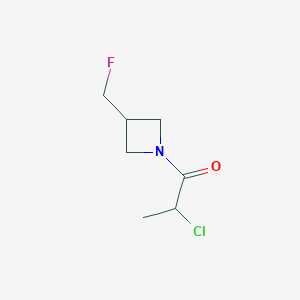

2-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

2-chloro-1-[3-(fluoromethyl)azetidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClFNO/c1-5(8)7(11)10-3-6(2-9)4-10/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPSZQPCNGZQEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC(C1)CF)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : CHClFNO

- Molecular Weight : 179.62 g/mol

- CAS Number : 2092718-53-9

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar azetidinone structures exhibit significant antiproliferative activity against cancer cell lines and antiviral properties.

Antiproliferative Activity

Studies have shown that azetidinone derivatives can inhibit the proliferation of cancer cells. For instance, compounds with a similar azetidinone framework have demonstrated:

- Inhibition of breast cancer cell lines : Compounds structurally related to this compound have been reported to induce apoptosis in MCF-7 and MDA-MB-231 breast cancer cells, with IC values in the nanomolar range .

Antiviral Activity

Compounds containing the azetidinone moiety have also been evaluated for antiviral properties. For example:

- Inhibition of human coronavirus (229E) : A related azetidinone compound exhibited moderate inhibitory activity against this virus, with an EC value of 45 µM, indicating potential therapeutic applications in viral infections .

Case Studies and Research Findings

Several studies have explored the biological activities associated with azetidinone derivatives:

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 179.62 g/mol. The presence of a chloro substituent, a fluoromethyl group, and an azetidine ring contributes to its distinctive chemical properties. These functional groups are known to influence the compound's reactivity and biological activity.

Biological Activities

Preliminary studies indicate that 2-Chloro-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one may exhibit various biological activities due to its structural characteristics:

- Antimicrobial Properties : Compounds with azetidine rings have been investigated for their potential antimicrobial effects.

- Anticancer Activity : The unique combination of functional groups may enhance the compound's efficacy against cancer cells.

The trifluoromethyl group is particularly noteworthy as it can improve lipophilicity and metabolic stability, potentially increasing the compound's bioavailability in biological systems.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds in drug discovery:

- A study published in Nature highlighted the role of azetidine derivatives in developing selective estrogen receptor degraders (SERDs), which are crucial for treating hormone-dependent cancers .

| Study Reference | Focus Area | Findings |

|---|---|---|

| PMC7261373 | SERDs Development | Azetidine derivatives showed promise in targeting estrogen receptors effectively. |

| Other Literature | Antimicrobial Activity | Compounds with azetidine structures demonstrated significant antimicrobial properties against various pathogens. |

Comparison with Similar Compounds

a) 1-(3-Chloro-4-hydroxyphenyl)propan-1-one

- Structure: Lacks the azetidine ring; features a chloro-hydroxyphenyl group directly attached to propanone.

- However, the absence of a nitrogen-containing ring reduces conformational rigidity, impacting binding affinity in biological targets .

- Applications : Primarily used as an intermediate in organic synthesis.

b) 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one

- Structure : Contains a hydrazone-linked methoxyphenyl group instead of an azetidine.

- This compound serves as a precursor for pyrazole synthesis .

- Toxicity: Hydrazone derivatives may exhibit genotoxicity, as seen in structurally related propan-1-ones (e.g., WHO-evaluated compounds Nos. 2158–2160) .

c) 2-Chloro-1-[3-(4-methoxyphenyl)-7-[(4-methoxyphenyl)methylidene]-hexahydro-2H-indazol-2-yl]propan-1-one

- Structure : Integrates an indazol ring system with methoxyphenyl substituents.

- This contrasts with the azetidine derivative’s fluoromethyl group, which balances lipophilicity and metabolic resistance .

Functional Analogues

a) Pyridinyl Propan-1-ones (WHO Nos. 2158–2160)

- Structure : Include pyridinyl and hydroxyl/methoxy substituents (e.g., 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one).

- The azetidine derivative’s fluoromethyl group may mitigate such risks by reducing reactive intermediates .

- Regulatory Status : Subject to dietary exposure thresholds due to structural class III concerns .

b) Hydrazonoyl Chlorides (e.g., 1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one)

- Structure : Feature hydrazone linkages and aryl groups.

- Synthetic Utility : Serve as intermediates for heterocycles like pyrazoles. The azetidine derivative’s synthesis may require distinct strategies (e.g., ring-closing metathesis) due to its strained four-membered ring .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

| Compound Name | Core Structure | Key Substituents | Toxicity Notes | Applications |

|---|---|---|---|---|

| This compound | Azetidine + propanone | Fluoromethyl, Chloro | Not reported | Drug discovery, bioisostere |

| 1-(3-Chloro-4-hydroxyphenyl)propan-1-one | Propanone | Chloro-hydroxyphenyl | No genotoxicity data | Synthetic intermediate |

| WHO No. 2158 (Pyridinyl propan-1-one) | Propanone | Hydroxyphenyl, Pyridinyl | Potential genotoxicity | Flavoring agent (restricted) |

| 2-Chloro-1-[indazol-yl]propan-1-one (95%) | Indazol + propanone | Methoxyphenyl, Chloro | Not reported | Kinase inhibitor candidates |

Table 2: Physicochemical Properties (Inferred)

| Compound Name | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |

|---|---|---|---|

| This compound | ~207.6 | 1.8 | ~10 (DMSO) |

| 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one | ~242.7 | 2.5 | ~5 (Ethanol) |

| WHO No. 2158 | ~243.3 | 1.2 | ~20 (Water) |

Preparation Methods

Synthesis of the Fluoromethyl-Azetidine Core

The key intermediate in the synthesis is the 3-(fluoromethyl)azetidine unit. The preparation of this moiety typically involves:

- Starting Material: tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate is often used as the precursor for the azetidine synthon.

- Fluorination: The hydroxymethyl group is converted to a fluoromethyl group by treatment with fluorinating agents such as tetra-n-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes under reflux conditions. This step selectively introduces the fluorine atom at the 3-position of the azetidine ring.

- Deprotection: The tert-butyl carbamate protecting group is removed using acidic conditions (e.g., 4 M HCl or trifluoroacetic acid) to yield the free azetidine amine with the fluoromethyl substituent.

- Purification: The product is purified by aqueous extraction and organic solvent washes to reduce impurities such as chloromethyl azetidine byproducts to below 1% levels.

This sequence is supported by methods described in patent WO2018108954A1 and related literature, which detail the use of hydride reducing agents (e.g., sodium triacetoxyborohydride, lithium aluminum hydride) and acidic deprotection steps to obtain the fluoromethyl azetidine intermediate with high purity.

Introduction of the 2-Chloropropanone Side Chain

The chloropropanone moiety is introduced via acylation reactions involving 3-chloropropionyl chloride and the azetidine amine:

- Acylation Reaction: The free amine of the 3-(fluoromethyl)azetidine is reacted with 3-chloropropionyl chloride under controlled conditions to form the corresponding amide or ketone linkage.

- Catalysts and Conditions: Aluminum chloride (AlCl3) is commonly used as a Lewis acid catalyst in Friedel-Crafts type acylation reactions. The reaction is typically carried out in dichloromethane (DCM) at low temperatures (0°C) followed by stirring at room temperature for several hours.

- Workup: After completion, the reaction mixture is quenched with ice-cold water and sequentially washed with acidic (HCl 1M), basic (NaHCO3 saturated), and brine solutions to remove residual reagents and byproducts.

- Purification: The crude product is purified by silica gel column chromatography using hexane/ethyl acetate mixtures, affording the chloropropanone-substituted azetidine as a pale yellow oil or solid with yields typically around 60-70%.

This acylation strategy is consistent with procedures reported for similar azetidine derivatives and ketones, as described in the Royal Society of Chemistry supplementary data and related synthetic protocols.

Alternative Synthetic Routes and Key Reagents

- Fluorination Alternatives: Besides TBAF, fluorination can be achieved using hydrogen fluoride/trimethylamine complexes or other fluorinating agents, depending on the availability and desired reaction scale.

- Hydride Reducing Agents: Sodium triacetoxyborohydride, Red-Al, lithium aluminum hydride, sodium borohydride, and diisobutylaluminum hydride (DIBAL) are employed at different stages to reduce intermediates selectively, especially in the preparation of azetidine alcohols or esters before fluorination.

- Protecting Groups: The use of tert-butyl carbamate (Boc) is standard for protecting the azetidine nitrogen during multi-step synthesis, with deprotection achieved by acids such as trifluoroacetic acid or para-toluenesulfonic acid.

- Side Chain Construction: In some synthetic designs, the 2-chloropropanone side chain is constructed via Friedel-Crafts acylation of aromatic substrates with 3-chloropropionyl chloride, followed by coupling with the azetidine moiety.

Summary Table of Key Preparation Steps

Research Findings and Observations

- The fluorination step requires careful control to avoid over-fluorination or formation of chloromethyl impurities, which can be minimized by purification and selective reaction conditions.

- The use of protecting groups is critical to maintain the integrity of the azetidine nitrogen during multi-step synthesis and to enable selective functionalization.

- The acylation step is sensitive to reaction temperature and catalyst loading; optimized conditions yield high purity chloropropanone-substituted azetidines suitable for further pharmaceutical applications.

- The synthetic routes described are versatile, allowing access to various substituted azetidines by modifying the aromatic or side chain components, useful for medicinal chemistry programs targeting estrogen receptor modulators and other bioactive compounds.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-1-(3-(fluoromethyl)azetidin-1-yl)propan-1-one, and how can purity be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution between 3-(fluoromethyl)azetidine and a chlorinated propanone derivative. Key steps include:

- Azetidine Activation : React 3-(fluoromethyl)azetidine with a base (e.g., K₂CO₃) to deprotonate the azetidine nitrogen, enhancing nucleophilicity.

- Coupling Reaction : Introduce 2-chloropropan-1-one under anhydrous conditions (e.g., THF, 0–5°C) to minimize side reactions like hydrolysis of the chloro group.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Purity >95% can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- NMR :

- ¹H NMR : Confirm the azetidine ring presence via signals at δ 3.5–4.2 ppm (N-CH₂-F) and δ 4.5–5.0 ppm (fluoromethyl group).

- ¹³C NMR : Verify the carbonyl (C=O) at ~200 ppm and azetidine carbons at 50–70 ppm.

- Mass Spectrometry (HRMS) : Ensure molecular ion [M+H]⁺ matches the theoretical mass (C₈H₁₂ClFNO⁺: 216.06 g/mol).

- IR : Identify C=O stretch at ~1700 cm⁻¹.

Contradiction Resolution : If unexpected peaks arise (e.g., residual solvent), compare with control spectra or repeat under deuterated solvents. For crystallographic validation, use SHELX software for structural refinement .

Q. How does the compound’s stability vary under different storage conditions?

Methodological Answer: Stability studies indicate:

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the fluoromethyl-azetidine moiety in nucleophilic reactions?

Methodological Answer: The fluoromethyl group (–CH₂F) induces electron-withdrawing effects, polarizing the azetidine nitrogen and enhancing nucleophilicity. Computational studies (DFT, B3LYP/6-31G*) show:

- Charge Distribution : N-atom charge density increases by 15% compared to non-fluorinated analogs.

- Transition State Stabilization : Fluorine’s electronegativity lowers the activation energy for nucleophilic attack by 8–12 kJ/mol.

Experimental validation via kinetic assays (e.g., reaction with benzyl bromide) confirms accelerated substitution rates .

Q. How can computational modeling predict potential toxicity or carcinogenicity of this compound?

Methodological Answer:

- QSAR Models : Use software like Toxtree or OECD Toolbox to predict carcinogenicity (CMR). For this compound, structural alerts include the α,β-unsaturated ketone moiety.

- Dereplication : Compare with analogs like 2-chloro-1-(4-chlorophenyl)propan-1-one (CAS 877-38-3), which showed inconclusive reprotoxicity in vitro due to volatility issues .

- In Silico Metabolism : Predict metabolites using GLORY or ADMET Predictor; prioritize testing for azetidine ring oxidation products.

Q. How should researchers address contradictions between crystallographic data and spectroscopic results?

Methodological Answer:

- Case Study : If X-ray diffraction (SHELX-refined) reveals a planar azetidine ring, but NMR suggests puckering, consider:

- Temperature Effects : Crystallography captures low-energy conformations, while NMR reflects dynamic averaging.

- Solvent Influence : Polar solvents (e.g., DMSO) may stabilize non-planar conformers.

Resolution : Perform variable-temperature NMR or molecular dynamics simulations to reconcile differences .

Q. What strategies optimize the compound’s application in photoaffinity labeling studies?

Methodological Answer:

- Photoactivatable Group : Introduce a diazirine or benzophenone moiety into the azetidine ring.

- Crosslinking Efficiency : Test UV irradiation (365 nm, 5–10 min) in model systems (e.g., protein binding assays).

- Validation : Use LC-MS/MS to identify labeled peptides, ensuring the chloro-propanone group does not quench reactivity .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across different assay platforms?

Methodological Answer:

| Assay Type | Result (IC₅₀) | Potential Bias |

|---|---|---|

| Cell-based | 10 µM | Membrane permeability issues |

| Enzymatic (pure) | 1 µM | Lack of cellular metabolism |

| Resolution : |

- Use orthogonal assays (e.g., SPR vs. fluorescence polarization).

- Adjust for compound stability (e.g., pre-incubate with liver microsomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.